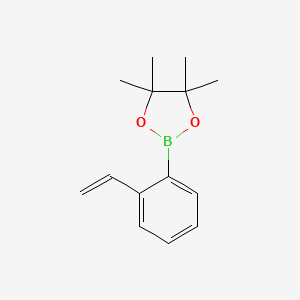

2-(2-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Ethenylphenyl)-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan ist eine organische Verbindung, die zur Klasse der Boronsäureester gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Boratoms aus, das an zwei Sauerstoffatome gebunden ist und einen Dioxaborolanring bildet, sowie eine Phenylgruppe, die mit einer Ethenylgruppe substituiert ist. Boronsäureester werden in der organischen Synthese, insbesondere in Suzuki-Miyaura-Kreuzkupplungsreaktionen, die entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen sind, weit verbreitet.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2-Ethenylphenyl)-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan kann mit verschiedenen Methoden erfolgen. Ein gängiger Ansatz beinhaltet die Reaktion von 2-Brom-1-ethenylbenzol mit Bis(pinacolato)diboron in Gegenwart eines Palladiumkatalysators und einer Base. Die Reaktion verläuft typischerweise unter milden Bedingungen, wie z. B. Raumtemperatur, und liefert den gewünschten Boronsäureester .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, allerdings in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Systemen gewährleistet eine hohe Effizienz und Ausbeute. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Reinheit des Endprodukts zu maximieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved through several methods. One common approach involves the reaction of 2-bromo-1-ethenylbenzene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Analyse Chemischer Reaktionen

Reaktionstypen

2-(2-Ethenylphenyl)-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan unterliegt verschiedenen chemischen Reaktionen, darunter:

Suzuki-Miyaura-Kreuzkupplung: Diese Reaktion beinhaltet die Kupplung des Boronsäureesters mit einem Aryl- oder Vinylhalogenid in Gegenwart eines Palladiumkatalysators und einer Base, wodurch eine neue Kohlenstoff-Kohlenstoff-Bindung entsteht.

Substitution: Die Ethenylgruppe kann unter geeigneten Bedingungen elektrophile Substitutionsreaktionen wie Halogenierung oder Nitrierung eingehen.

Häufige Reagenzien und Bedingungen

Palladiumkatalysatoren: Werden in Suzuki-Miyaura-Kreuzkupplungsreaktionen eingesetzt.

Basen: Wie Kaliumcarbonat oder Natriumhydroxid, werden zur Deprotonierung des Boronsäureesters verwendet.

Oxidationsmittel: Wie Wasserstoffperoxid für Oxidationsreaktionen.

Hauptprodukte

Biaryle: Entstehen aus Suzuki-Miyaura-Kreuzkupplungsreaktionen.

Phenole: Entstehen aus Oxidationsreaktionen.

Substituierte Ethenylphenyl-Derivate: Entstehen aus elektrophilen Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

2-(2-Ethenylphenyl)-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Organische Synthese: Wird als Baustein bei der Synthese komplexer organischer Moleküle eingesetzt.

Medizinische Chemie: Wird bei der Entwicklung von Arzneimitteln durch die Bildung von Biarylstrukturen eingesetzt, die in Arzneimittelmolekülen häufig vorkommen.

Materialwissenschaften: Wird bei der Synthese von Polymeren und fortschrittlichen Materialien mit spezifischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-(2-Ethenylphenyl)-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan bei der Suzuki-Miyaura-Kreuzkupplung beinhaltet die Bildung eines Palladium-Bor-Komplexes, der eine Transmetallierung mit einem Aryl- oder Vinylhalogenid eingeht. Es folgt eine reduktive Eliminierung, die zur Bildung einer neuen Kohlenstoff-Kohlenstoff-Bindung führt . Das Boratom im Dioxaborolanring spielt eine entscheidende Rolle bei der Stabilisierung des Zwischenkomplexes und der Erleichterung der Reaktion.

Wirkmechanismus

The mechanism of action of 2-(2-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . The boron atom in the dioxaborolane ring plays a crucial role in stabilizing the intermediate complex and facilitating the reaction.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Phenylboronsäure: Ein weiteres Boronsäurederivat, das in Suzuki-Miyaura-Kreuzkupplungsreaktionen eingesetzt wird.

4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolan: Eine ähnliche Verbindung mit einem Thiophenring anstelle eines Phenylrings.

Einzigartigkeit

2-(2-Ethenylphenyl)-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan ist aufgrund seiner Ethenylsubstitution einzigartig, die in der organischen Synthese zusätzliche Reaktivität und Vielseitigkeit bietet. Das Vorhandensein des Dioxaborolanrings erhöht seine Stabilität und macht es zu einem exzellenten Kandidaten für verschiedene chemische Umwandlungen .

Eigenschaften

IUPAC Name |

2-(2-ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO2/c1-6-11-9-7-8-10-12(11)15-16-13(2,3)14(4,5)17-15/h6-10H,1H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSISTSGLMQBGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Hydroxymethyl)-1-(3-methylbut-2-enyl)-3,7-dioxatricyclo[4.2.0.02,4]octan-8-one](/img/structure/B12302913.png)

![1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone](/img/structure/B12302925.png)

![1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone](/img/structure/B12302932.png)

![rac-3-((3R,4R)-4-amino-1-benzylpyrrolidin-3-yl)-N-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propanamide](/img/structure/B12302957.png)

![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;2,3,4,5-tetrahydroxy-6-oxohexanoic acid](/img/structure/B12302959.png)

![Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester](/img/structure/B12302961.png)

![[8-[2-(3-Methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate](/img/structure/B12302962.png)